molecular formula C17H21FN4O2 B7172592 N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide

N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide

Cat. No.: B7172592
M. Wt: 332.4 g/mol
InChI Key: XNACECGLHLSFEI-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyrazole ring and a morpholine carboxamide moiety, which may contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-12-10-21(11-17(2,3)24-12)16(23)20-14-9-13(18)5-6-15(14)22-8-4-7-19-22/h4-9,12H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNACECGLHLSFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)(C)C)C(=O)NC2=C(C=CC(=C2)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a fluorinated ketone or aldehyde to form the pyrazole ring.

    Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl halide or phenyl boronic acid using a palladium-catalyzed cross-coupling reaction.

    Introduction of the morpholine moiety: The phenyl-pyrazole intermediate is reacted with a morpholine derivative under appropriate conditions to introduce the morpholine ring.

    Formation of the carboxamide group: Finally, the carboxamide group is introduced through the reaction of the morpholine intermediate with a suitable carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets or pathways.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving the pyrazole and morpholine moieties. These interactions could modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

N-(5-fluoro-2-pyrazol-1-ylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide can be compared with other similar compounds, such as:

  • 2,6-Dimethoxy-N-[(1S,2S)-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}cyclopentyl]benzamide
  • 2,6-Dimethoxy-N-[(1S,2S)-2-{[5-(trifluoromethyl)pyrimidin-2-yl]amino}cyclopentyl]benzamide
  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)-N-[(1S,2S)-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}cyclopentyl]benzamide

These compounds share structural similarities, such as the presence of a pyrazole or pyridine ring and a carboxamide group. this compound is unique due to its specific combination of a fluorinated pyrazole ring and a morpholine carboxamide moiety, which may confer distinct chemical and biological properties.

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